![molecular formula C8H15NO2 B13560816 9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 35985-96-7](/img/structure/B13560816.png)
9-Azabicyclo[3.3.1]nonane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[331]nonane-2,6-diol is a bicyclic compound characterized by a nitrogen atom incorporated into its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-4-piperidone with benzyl acrylate, followed by thermal cyclization in the presence of dibutyltin oxide . This process yields the desired bicyclic structure with high specificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
9-Azabicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Catalysts such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper complexes are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Azabicyclo[3.3.1]nonane-2,6-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. For instance, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper complexes . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxabicyclo[3.3.1]nonane-2,6-diol: Similar in structure but contains an oxygen atom instead of nitrogen.
9-Azabicyclo[4.2.1]nona-2,4,7-trienes: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
9-Azabicyclo[3.3.1]nonane-2,6-diol is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a catalyst in oxidation reactions highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
35985-96-7 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2 |
Clave InChI |
HUDZWSOGXNHVQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CCC(C1N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
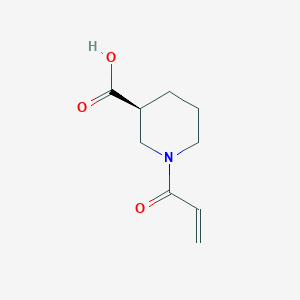
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
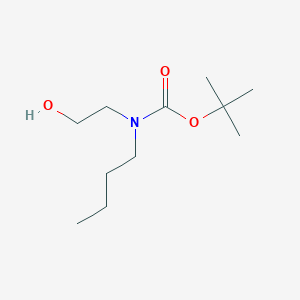
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
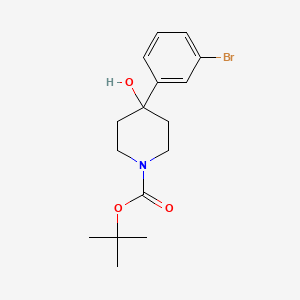
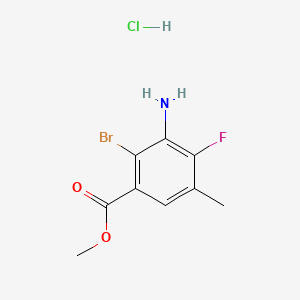

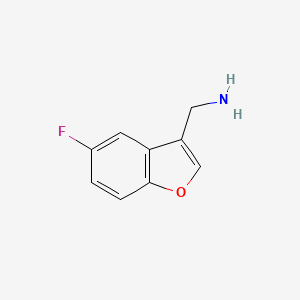
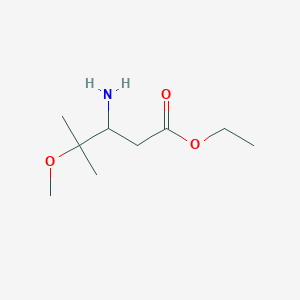

![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
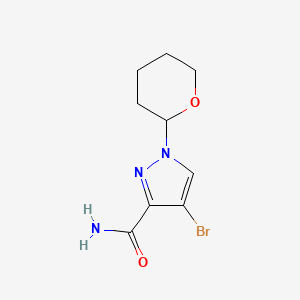
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
